Estriol

Description

Overview of Endogenous Estrogens and Estriol's Position within the Steroid Hormone Family

Estrogens are a class of lipid-soluble steroid hormones crucial for various physiological functions in both females and males, predominantly known for their roles in the female reproductive system and secondary sexual characteristics uni.luguidetopharmacology.orgwikipedia.org. These hormones are primarily synthesized in the ovaries, but also in other tissues such as the testes, adrenal cortex, placenta, liver, bone, skin, breast, and brain uni.luguidetopharmacology.orgwikipedia.org.

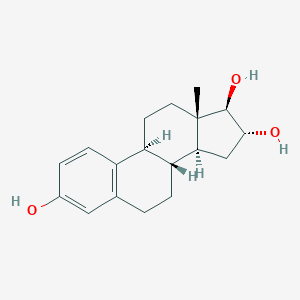

This compound (E3), chemically identified as estra-1,3,5(10)-triene-3,16α,17β-triol or 16α-hydroxyestradiol, is distinguished by the presence of three hydroxyl groups alfa-chemistry.comnih.gov. While estradiol is recognized as the most potent and principal intracellular human estrogen, both this compound and estrone exhibit considerably weaker activity at the receptor level uni.lunih.gov. In non-pregnant women, this compound levels are typically almost undetectable uni.lualfa-chemistry.com. However, during pregnancy, the placenta synthesizes this compound in very high quantities, making it the most produced estrogen in the body, although its circulating levels may appear similar to other estrogens due to its relatively high rate of metabolism and excretion uni.lualfa-chemistry.comnih.govuni.lu. This compound is also a major urinary estrogen nih.gov.

The endogenous estrogens can be summarized as follows:

| Estrogen | Chemical Formula | Primary Production Site (Non-Pregnant) | Relative Potency (vs. Estradiol) | Key Role/Occurrence |

| Estradiol (E2) | C₁₈H₂₄O₂ | Ovaries (granulosa cells) uni.lu | Most potent uni.lunih.gov | Principal estrogen during reproductive years uni.lu |

| Estrone (E1) | C₁₈H₂₂O₂ | Peripheral conversion of androstenedione, ovaries uni.lu | Weaker uni.lunih.gov | Predominant estrogen after menopause uni.lu |

| This compound (E3) | C₁₈H₂₄O₃ | Placenta (during pregnancy) uni.lualfa-chemistry.com | Weakest alfa-chemistry.comuni.lu | Dominant estrogen during pregnancy alfa-chemistry.comuni.lu |

Historical Trajectories and Foundational Concepts in this compound Research

The journey of understanding estrogens, including this compound, began with astute observations in antiquity, although extensive anatomical proof was often lacking. The experimental approach, influenced by figures like Claude Bernard, later paved the way for more rigorous investigations into the function of ovaries and their "internal secretions".

This compound (E3) was first isolated in 1923 by Edward Adelbert Doisy at St. Louis University. He successfully extracted E3, along with estrone and estradiol, from the urine of pregnant women uni.lu. This isolation marked a foundational step in characterizing the individual components of estrogenic activity.

A critical advancement in estrogen research was the discovery of estrogen receptors (ERs) in the mid-20th century. This discovery provided a mechanistic framework for understanding how estrogens exert their effects at the cellular level. Early foundational concepts established that estrogens primarily act through classical intracellular steroid receptors, which are ligand-regulated transcriptional factors. These receptors interact with specific DNA sequences, known as estrogen response elements (EREs), to modulate gene expression. Beyond these slower, genomic actions, it was also recognized that estrogens could mediate rapid, non-genomic effects, often involving steroid receptors located on the cell surface.

The clinical relevance of this compound as a biomarker has been explored since the 1960s, particularly for prenatal biochemical screening to assess fetal health and well-being uni.lu. This historical trajectory highlights the evolution from initial isolation and characterization to detailed mechanistic studies and clinical applications.

Conceptual Frameworks for Investigating Estrogen Action in Biological Systems

The conceptual frameworks for investigating estrogen action in biological systems are multifaceted, primarily centered around their interaction with estrogen receptors (ERs) and the subsequent cellular signaling cascades. The two classical nuclear estrogen receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), are central to estrogenic activity wikipedia.org. These receptors function as ligand-dependent transcription factors wikipedia.org.

The primary mechanism of estrogen action involves the binding of an estrogen molecule, such as this compound, to its respective ER. This ligand-receptor complex then translocates to the nucleus, where it can directly bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes wikipedia.org. This direct DNA binding leads to the recruitment of coactivator or corepressor proteins, ultimately modulating the transcription of genes.

Beyond this classical genomic pathway, estrogens also exert effects through non-genomic mechanisms. These rapid actions occur within minutes of hormone treatment and often involve membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor 1 (GPER1), and the activation of intracellular signaling pathways like the MAPK/ERK and AKT pathways wikipedia.org. These non-genomic effects can influence cellular processes independently of direct gene transcription.

Modern conceptual frameworks increasingly incorporate a systems biology approach to fully characterize estrogen action. This involves profiling the cistromes (genome-wide binding sites of transcription factors), transcriptomes (the complete set of RNA transcripts), and pathway-specific actions of estrogens. This comprehensive approach allows researchers to delineate how estrogens, including this compound, influence cellular functional properties and to compare their activities with other estrogens or selective estrogen receptor modulators (SERMs). Furthermore, the development of "adverse outcome pathways (AOPs)" provides a conceptual framework for modeling estrogen-mediated signaling, identifying key determinants of cellular and tissue responses within a broader regulatory network that includes feedback and feed-forward interactions among various ERs and their isoforms (e.g., ERα46, ERα36).

Propriétés

Key on ui mechanism of action |

Estriol levels can be measured to give an indication of the general health of the fetus. DHEA-S is produced by the adrenal cortex of the fetus. This is converted to estriol by the placenta. If levels of "unconjugated estriol" are abnormally low in a pregnant woman, this may indicate a problem with the development of the child. The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. ... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria. Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/ Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/ Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/ Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/ Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/ ... In the present study the effects of the estrogen agonist, estriol, on cytokine expression have been investigated in mice administered a sublethal lipopolysaccharide, LPS, challenge. Pretreatment of mice with pharmacologic doses of estriol, 0.4-2 mg/kg, resulted in a significant increase in serum TNF levels in both control and autoimmune MRL/lpr mice, following LPS challenge. This increase in TNF over the placebo group was blocked by the estrogen antagonist tamoxifen. Estriol treated mice also exhibited a rapid elevation in serum IL-6 levels following LPS challenge with the peak increase occurring 1 hr post LPS. This contrasted with the placebo group in which maximal serum IL-6 levels were detected at 3 hrs post challenge. This shift in the kinetics of IL-6 increase by estriol was inhibited by tamoxifen. The estriol mediated effects of TNF and IL-6 serum levels were consistent with the changes in TNF and IL-6 mRNA observed ex vivo in elicited peritoneal macrophages. Macrophage cultures from estriol treated animals however, did not demonstrate significant differences from the placebo group for TNF or NO secretion following in vitro LPS challenge. These results suggest that the estrogen agonist estriol can have significant quantitative, TNF, and kinetic, IL-6, effects on inflammatory monokines produced in response to an endotoxin challenge. Estriol acts as a weak estrogen when administered in a single dose into immature or ovariectomized laboratory animals, but produces full estrogenic responses upon chronic administration. However, when estriol is injected together with estradiol it acts as an antiestrogen. /The authors/ studied the dual agonist/antagonist properties of estriol, using recombinant human estrogen receptor (hER) in ligand-binding assay, cell-free transcription assay, electrophoretic mobility shift assay with cVitII estrogen response element (ERE), and ERE-Sepharose chromatography. /Investigators/ show that the weak estrogenic activity of estriol results from impaired hER-ERE interaction. The antiestrogenic activity of estriol was demonstrated in a cell-free transcription assay where it reduced estradiol-dependent transcription in a dose-dependent manner. Estriol interfered with estradiol-induced positive cooperative binding and receptor dimerization, and binding of hER complexes to ERE. These effects of estriol were maximal at a 10-fold molar excess over estradiol; under these conditions estradiol-dependent transcription was decreased by 85%, although [3H]estradiol binding was reduced by only 50%. /The authors/ propose that when hER, estradiol, and estriol are coequilibrated, several receptor species are formed: unliganded hER monomers and dimers; estradiol-hER monomers and dimers, estriol-hER monomers and dimers; and presumably mixed estradiol-estriol dimers. Since estrogen-hER complexes bind cooperatively to ERE sequences, the concentrations of transcriptionally active complexes (estriol- and estradiol-hER dimers) are reduced to low levels that fail to bind cooperatively with ERE and initiate transcription. ... In patients with atherosclerosis, fibrosclerotic focuses are induced by multiplication of vascular smooth muscle cells (VSMC), and they are regulated by cytokines and regulators. There have been few reports about the atheroprotective effect of estriol (E(3)). Estrone sulfate (E(1)-S) is the predominant estrogen of conjugated equiline estrogens, which is commonly used in hormone replacement therapy, but it should be hydrolyzed by steroid sulfatase (STS) to enter the cells of target tissues. The purpose of this study was to detect STS in VSMC and to investigate whether E(3) and E(1)-S have atheroprotective effects like E(2). First, /investigators/ detected the presence of STS mRNA in VSMC by in situ hybridization. /The authors/ then examined the changes in the expression of mRNAs of cytokines, namely, PDGF-A chain, IL-1, IL-6 and TGF-beta, in VSMC, in the presence and absence of E(3) and estrogens. As a result, the expression of PDGF-A chain, IL-1 and IL-6 mRNAs was suppressed by E(3) (P<0.05 vs control) significantly like E(1)-S and E(2), but that of TGF-beta mRNA was not significantly affected by any estrogen. These results indicate that E(1)-S can be hydrolyzed by STS in VSMC, and that E(3) may regulate the cytokines by suppressing the production of mRNAs. It is suggested that there is a possibility of E(1)-S and E(3) having a direct effect on vessels in atherogenesis. Estriol has been showed to prevent bone loss in osteoporotic rats and postmenopausal women, but the mechanisms remain unclear. In the present study, /investigators/ evaluated the effect of estriol on osteoblastic MG-63 cells in vitro, and compared its action with 17beta-estradiol (E2). Cell proliferation was determined by measuring total cell numbers and [3H]thymidine incorporation. Cell function was studied by measuring alkaline phosphatase (ALP) activity and secreted osteocalcin. /The/ data showed that estriol stimulated MG-63 cells proliferation in a dose-dependent manner, but had no influence on ALP activity in MG-63 cells and osteocalcin production. Compared with estriol treatment, E2 showed a stronger proliferation. Estrogen receptor (ER) alpha and beta expression in MG-63 cells can be detected by Western immunoblot analysis, and the proliferative response to E2 and estriol can be all abrogated by ER antagonist ICI 182,780. In conclusion, estriol stimulates osteoblastic MG-63 cells proliferation, but has no effects on differentiation. The proliferative response to estriol is mediated by the ER. These results suggest that estriol has an effect on osteoblastic proliferation, and this may 0contribute to its actions on prevention of bone loss. Estrogens are structurally related steroids that regulate important physiological processes. 17beta-estradiol (E2) is reversibly oxidized to estrone (E1) and both E2 and E1 can be irreversibly converted to estriol (E3), which also originates directly from androstenedione. The action of E2 has been traditionally explained by the binding to the estrogen receptor (ER) alpha and ER beta, however the G protein-coupled receptor (GPR) 30 has been recently involved in the rapid signaling triggered by estrogens. Although the role of E2 in the development of breast cancer has been largely documented, the contribution of E3 still remains to be completely evaluated. Here, /investigators/ demonstrate for the first time that E3 acts as a GPR30 antagonist since it was able to inhibit the GPR30-mediated responses such as the rapid ERK activation, the up-regulation of target genes like c-fos and connective tissue growth factor, the proliferative effects observed in ER-negative SkBr3 cells. At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/ |

|---|---|

Numéro CAS |

1306-04-3 |

Formule moléculaire |

Ca5ClO12P3 |

Poids moléculaire |

520.8 g/mol |

Nom IUPAC |

pentacalcium;chloride;triphosphate |

InChI |

InChI=1S/5Ca.ClH.3H3O4P/c;;;;;;3*1-5(2,3)4/h;;;;;1H;3*(H3,1,2,3,4)/q5*+2;;;;/p-10 |

Clé InChI |

IPCINBJXUJWIFD-UHFFFAOYSA-D |

Impuretés |

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Color/Form |

Leaflets from alcohol Very small monoclinic crystals from dilute alcohol White, microcrystalline powde |

Densité |

1.27 g/cu cm at 25 °C |

melting_point |

82-86 282.0 °C 288 °C (decomposes) 282°C |

Autres numéros CAS |

50-27-1 |

Description physique |

Solid Odorless white crystals. |

Pictogrammes |

Health Hazard; Environmental Hazard |

Solubilité |

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides In double-distilled water, 13.25 mg/L In water, 27.34 mg/L at 25 °C (est) |

Synonymes |

(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |

Pression de vapeur |

9.93X10-12 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Estriol Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Mechanisms of Estriol

The synthesis of this compound involves distinct pathways depending on the physiological state, with the most significant production occurring during pregnancy through a specialized "placental-fetal unit."

Placental-Fetal Unit Pathway during Gestation

The intricate biosynthesis of this compound during pregnancy is a collaborative effort between the placenta and the developing fetus. This synergy is essential because the human placenta, despite becoming the primary source of estrogens in later pregnancy, lacks certain crucial enzymes necessary for de novo steroid synthesis from cholesterol or for converting pregnenolone or progesterone into C19 steroids. nih.govdoctorlib.org

The initial substrate for this compound biosynthesis is cholesterol, predominantly supplied by the maternal circulation in the form of low-density lipoproteins (LDLs). These LDLs traverse the placenta to enter the fetal circulation. nih.govoatext.com Within the fetal adrenal glands, cholesterol undergoes a pivotal transformation. The enzyme CYP11A1, known as the side-chain cleavage enzyme, catalyzes the conversion of cholesterol into pregnenolone. oncohemakey.com Subsequently, pregnenolone is sulfated by steroid sulfotransferase, particularly within the fetal adrenals, to form pregnenolone sulfate. hormonebalance.org

Further enzymatic action, involving 17α-hydroxylase (P450c17) and C17-C20 desmolase activities, converts pregnenolone sulfate into dehydroepiandrosterone (DHEA) sulfate (DHEA-S). nih.govhormonebalance.org The fetal adrenal cortex is characterized by its high expression of P450c17, which endows it with a robust capacity to produce DHEA and DHEA-S. These serve as critical substrates for subsequent placental estrogen production. nih.gov DHEA-S is a highly prevalent steroid in the fetal organism and acts as the primary precursor for placental estrogen formation. hormonebalance.org Notably, as pregnancy approaches term, approximately 90% of the 16α-hydroxyl DHEA-S, a direct precursor for this compound, originates from the fetus. nih.gov

Following its synthesis in the fetal adrenal glands, DHEA-S is transported to the fetal liver. wikipedia.org Here, a crucial hydroxylation step occurs at the 16α-position, primarily mediated by the enzyme CYP3A7, converting DHEA-S into 16α-hydroxydehydroepiandrosterone sulfate (16α-OH-DHEA-S). wikipedia.orgwikipedia.org This 16α-hydroxylation is a distinctive characteristic of fetal metabolism, as the fetal liver exhibits high activity in this transformation, which is indispensable for this compound synthesis. hormonebalance.org

Once 16α-OH-DHEA-S is formed, it is transported from the fetal liver back to the placenta. wikipedia.org The placenta possesses a significant abundance of steroid sulfatase, an enzyme that rapidly cleaves 16α-OH-DHEA-S into unconjugated 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA). wikipedia.org

Subsequently, 16α-OH-DHEA is converted by 3β-hydroxysteroid dehydrogenase type I (3β-HSD1) into 16α-hydroxyandrostenedione (16α-OH-A4). wikipedia.org This intermediate then undergoes aromatization by aromatase (P450arom) to yield 16α-hydroxyestrone (16α-OH-E1). wikipedia.org Finally, 16α-OH-E1 is converted into this compound by 17β-hydroxysteroid dehydrogenase (17β-HSD), after which it is predominantly secreted into the maternal circulation. wikipedia.orgnih.gov

At term, the daily production of this compound by the placenta ranges from 35 to 45 mg, with maternal circulating levels typically reaching 8 to 13 ng/dL. wikipedia.org this compound constitutes approximately 90% of the estrogens found in the urine of pregnant women. wikipedia.org

The key steps and enzymes involved in the placental-fetal unit pathway are summarized in the following table:

| Step | Location | Precursor | Enzyme(s) Involved | Product | Primary Source of Precursor |

| Cholesterol to Pregnenolone | Fetal Adrenal Glands | Cholesterol | CYP11A1 (Side-chain cleavage enzyme) | Pregnenolone | Maternal LDL nih.govoatext.com |

| Pregnenolone to DHEA-S | Fetal Adrenal Glands | Pregnenolone | Steroid sulfotransferase, P450c17, C17-C20 desmolase | Dehydroepiandrosterone sulfate (DHEA-S) | Fetal Adrenal Glands nih.govhormonebalance.org |

| DHEA-S to 16α-OH-DHEA-S | Fetal Liver | Dehydroepiandrosterone sulfate (DHEA-S) | CYP3A7 | 16α-Hydroxydehydroepiandrosterone sulfate (16α-OH-DHEA-S) wikipedia.orgwikipedia.org | Fetal Adrenal Glands nih.gov |

| 16α-OH-DHEA-S to 16α-OH-DHEA | Placenta | 16α-OH-DHEA-S | Steroid sulfatase | 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) wikipedia.org | Fetal Liver wikipedia.org |

| 16α-OH-DHEA to 16α-OH-Androstenedione | Placenta | 16α-OH-DHEA | 3β-Hydroxysteroid dehydrogenase type I (3β-HSD1) | 16α-Hydroxyandrostenedione (16α-OH-A4) | Fetal Liver wikipedia.org |

| 16α-OH-Androstenedione to 16α-Hydroxyestrone | Placenta | 16α-OH-A4 | Aromatase (P450arom) | 16α-Hydroxyestrone (16α-OH-E1) | Fetal Liver wikipedia.org |

| 16α-Hydroxyestrone to this compound | Placenta | 16α-OH-E1 | 17β-Hydroxysteroid dehydrogenase (17β-HSD) | This compound | Fetal Liver wikipedia.org |

Molecular Mechanisms of Estriol Action and Receptor Dynamics

Estrogen Receptor Isoforms and Subtypes

Estrogens mediate their diverse biological actions by interacting with specific estrogen receptors (ERs) wikipedia.orgnih.gov. These receptors are broadly categorized into two primary classes: intracellular estrogen receptors, which encompass Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), both members of the nuclear receptor family; and membrane estrogen receptors (mERs), such as G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30), ER-X, and Gq-mER, predominantly functioning as G protein-coupled receptors wikipedia.org. Both ERα and ERβ possess a DNA-binding domain, enabling them to act as transcription factors that regulate protein synthesis wikipedia.org. The specific cellular and tissue responses to estrogenic compounds like estriol are shaped by the interplay among these receptor isoforms and subtypes wikipedia.orgwomensinternational.com.

Estrogen Receptor Alpha (ERα)

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a prominent intracellular estrogen receptor wikipedia.org. Upon ligand binding, ERα undergoes a conformational change, leading to its dimerization and subsequent translocation into the cell nucleus nih.govmdpi.comacs.orgbmbreports.org. Within the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs), thereby modulating the transcription of target genes wikipedia.orgnih.govmdpi.combmbreports.org. In addition to direct DNA binding, ERα can also regulate gene expression through protein-protein interactions with other transcription factors, such as activator protein 1 (AP-1) and Sp-1, in what are termed ERE-independent genomic actions wikipedia.orgmdpi.comoup.com. ERα signaling is commonly associated with proliferative effects in various tissues, including breast and breast cancer cell lines wikipedia.org.

Estrogen Receptor Beta (ERβ)

Estrogen Receptor Beta (ERβ), encoded by the ESR2 gene, represents the second major intracellular estrogen receptor isoform wikipedia.orgwikipedia.org. Similar to ERα, ERβ belongs to the nuclear receptor superfamily; upon ligand binding, it forms dimers (either homodimers or heterodimers with ERα) that translocate to the nucleus to regulate gene transcription wikipedia.orgwikipedia.orgfrontiersin.org. ERβ exists in multiple splice isoforms, with ERβ1 being the full-length variant capable of ligand binding frontiersin.orgpnas.org. While ERα often mediates proliferative effects, ERβ generally exhibits antiproliferative actions in many cell lines, and its expression is frequently correlated with improved outcomes in certain cancers wikipedia.org. ERβ also differs from ERα in its transactivation potential and its interactions with corepressors frontiersin.org. Notably, this compound has been observed to bind preferentially to ERβ compared to ERα wikipedia.orgwomensinternational.com.

G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30)

G Protein-Coupled Estrogen Receptor 1 (GPER1), also known as GPR30, is a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogenic actions wikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.org. GPER1 is a member of the rhodopsin-like family of G protein-coupled receptors wikipedia.org. It binds to 17β-estradiol with high affinity, leading to swift intracellular signaling events, including calcium mobilization, activation of kinase cascades (such as MAPK/ERK and PI3K/AKT pathways), and the synthesis of phosphatidylinositol (3,4,5)-trisphosphate nih.govnih.govwikipedia.orguniprot.org. Although GPER1 is primarily localized in the plasma membrane, its expression has also been detected in the endoplasmic reticulum and, in some instances, the nucleus wikipedia.orgfrontiersin.orguniprot.org. Interestingly, while 17β-estradiol and estrone function as agonists for GPER1, this compound has been characterized as an antagonist of GPER1 at higher concentrations (approximately 1,000–10,000 μM) frontiersin.orgwikipedia.org.

Membrane-Associated Estrogen Receptors (mERs)

Beyond the classical nuclear ERs (ERα and ERβ) and GPER1, a distinct subset of estrogen receptors is localized to the cell membrane, collectively termed membrane-associated estrogen receptors (mERs) wikipedia.orgtaylorandfrancis.comnih.govnih.gov. These mERs facilitate rapid, extranuclear effects of estrogens, which are distinct from the slower genomic actions taylorandfrancis.comnih.govplos.org. A small percentage (5-10%) of classical ERα and ERβ can be membrane-associated, often situated within lipid rafts, through post-translational modifications such as palmitoylation nih.govplos.org. Other potential mERs include ER-X and Gq-mER wikipedia.org. These membrane-bound receptors can interact with various signaling molecules, including G proteins, striatin, and receptor tyrosine kinases (e.g., EGFR and IGF-1), leading to the activation of intracellular signaling cascades like the MAPK/ERK and PI3K/AKT pathways wikipedia.orgtaylorandfrancis.com. The affinity spectrum for these membrane estrogen receptors may differ from that of intracellular receptors taylorandfrancis.com.

Ligand-Receptor Binding Kinetics and Thermodynamics

The biological activity of this compound, similar to other estrogens, is fundamentally determined by its interaction with estrogen receptors, a process governed by specific binding kinetics and thermodynamics nih.govdrugbank.comtandfonline.com. Ligand-receptor binding involves distinct association and dissociation rates, which influence the duration and strength of the resulting biological signal nih.govpnas.org. Thermodynamic analysis offers insights into the energetic forces that drive these interactions, encompassing changes in enthalpy and entropy drugbank.comnih.govnih.govoatext.comacs.org.

Comparative Binding Affinities of this compound to ERα, ERβ, and GPER1

This compound exhibits distinct binding affinities for the different estrogen receptor isoforms, contributing to its unique pharmacological profile. In terms of relative binding affinities (RBA) compared to estradiol, this compound has been reported to possess 11% to 14% of the RBA for human ERα and 18% to 21% of the RBA for human ERβ wikipedia.org. This indicates a preferential binding of this compound to ERβ over ERα, with one study reporting this compound binding to ERβ 3.2 times more tightly than to ERα womensinternational.comfrontiersin.org.

For GPER1, the binding profile of this compound differs significantly. While 17β-estradiol binds to GPER1 with high affinity, this compound demonstrates a lower affinity for this receptor . Notably, this compound functions as an antagonist of GPER1 at higher concentrations (approximately 1,000–10,000 μM), in contrast to estradiol, which acts as an agonist frontiersin.orgwikipedia.org.

Research findings on kinetic parameters further elucidate these interactions. For ERα, the association rate (k_a) for this compound has been reported as 1.0 x 10^6 M^-1 s^-1, with a dissociation rate (k_d) of 1.8 x 10^-2 s^-1, resulting in a dissociation constant (K_D) of 18 nM researchgate.net. For ERβ, the association rate (k_a) is 5.7 x 10^5 M^-1 s^-1, the dissociation rate (k_d) is 3.2 x 10^-3 s^-1, and the K_D is 5.6 nM researchgate.net. These kinetic differences highlight the more stable interaction of this compound with ERβ compared to ERα, consistent with its higher affinity for ERβ researchgate.net.

Table 1: Comparative Binding Affinities and Kinetic Parameters of this compound

| Receptor Isoform | Relative Binding Affinity (RBA) vs. Estradiol | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (nM) | Ligand Activity (GPER1) |

| ERα | 11-14% wikipedia.org | 1.0 x 10⁶ researchgate.net | 1.8 x 10⁻² researchgate.net | 18 researchgate.net | N/A |

| ERβ | 18-21% wikipedia.org | 5.7 x 10⁵ researchgate.net | 3.2 x 10⁻³ researchgate.net | 5.6 researchgate.net | N/A |

| GPER1 | Lower affinity than Estradiol | N/A | N/A | N/A | Antagonist (at high concentrations) frontiersin.orgwikipedia.org |

Rapid Activation of Intracellular Signaling Cascades

Calcium (Ca2+) Signaling and cAMP Modulation

Estrogen Receptor-Independent Actions of this compound (e.g., Antioxidant Effects)

This compound, like other phenolic estrogens, possesses inherent chemical properties that enable it to exert significant antioxidant effects independently of its binding to estrogen receptors (ERs). This crucial non-genomic action is primarily attributed to the presence of a phenolic A-ring within its molecular structure. researchgate.netnih.govnih.govnih.gov The phenolic hydroxyl group on this A-ring allows this compound to function as a direct free-radical scavenger, thereby interrupting free-radical chain reactions, such as lipid peroxidation. researchgate.netnih.gov This direct scavenging ability is considered a key mechanism by which this compound can protect biological macromolecules, including DNA, proteins, and lipids, from oxidative damage. researchgate.nettandfonline.com

Detailed Research Findings: Studies have demonstrated that the antioxidant and neuroprotective effects of estrogens, including those structurally similar to this compound, are dependent on their basic chemical properties as hydrophobic phenolic molecules rather than their genomic properties as hormones. nih.govpnas.org For instance, research on 17β-estradiol, a closely related phenolic estrogen, has shown its capacity to inhibit oxidative stress-induced apoptosis in various cell types, including osteocytes and neuronal cells, even in estrogen receptor-negative cells, indicating an ER-independent mechanism. nih.govnih.govpnas.org This suggests that the protective effects are not mediated through the classical ER-dependent gene transcription pathways. nih.govpnas.org

Antioxidant Mechanism and Concentration Dependence: The direct oxyradical-scavenging by estrogens involves a hydrogen-atom transfer process, which effectively quenches free radicals and prevents oxidative damage. nih.gov Due to their lipophilicity, estrogens can concentrate in lipid-rich regions of cells, such as cellular membranes, where they can act as highly localized antioxidants. nih.gov

Quantitative research findings, often using 17β-estradiol as a representative phenolic estrogen, illustrate the concentrations at which these ER-independent antioxidant effects can be observed. Although specific data for this compound in this context are less frequently isolated from general "estrogen" studies, the shared phenolic structure implies similar mechanistic capabilities.

Table 1: Example of Estrogen's ER-Independent Antioxidant Effects (17β-Estradiol)

| Effect Measured | Lowest Concentration Showing Effect | Reference |

| Lipid Peroxidation (LPO) Inhibition | 10 nM | tandfonline.com |

| DNA Protection | 1 nM | tandfonline.com |

Note: These data are for 17β-estradiol, a phenolic estrogen structurally similar to this compound, and illustrate the principle of ER-independent antioxidant activity for phenolic estrogens at physiologically relevant concentrations. tandfonline.com

The observation that these antioxidant effects occur at concentrations that may not induce maximum estrogen receptor-dependent gene transcription further underscores their distinct, receptor-independent nature. nih.govpnas.org This highlights a crucial aspect of this compound's biological profile, where its chemical structure confers protective benefits against oxidative stress, separate from its hormonal signaling roles.

Physiological Research on Estriol's Biological Roles

Systemic Physiological Contributions of Estriol

Gastrointestinal System Interactions

Research suggests a connection between estrogen levels and gastrointestinal motility. High estrogen levels, including this compound, may be associated with decreased gastrointestinal (GI) motility, potentially leading to constipation. fishersci.be Furthermore, estrogen may influence symptoms of gastroesophageal reflux disease (GERD) by increasing nitric oxide synthesis, which can decrease muscle tone in the lower esophageal sphincter. guidetopharmacology.org Conversely, the anti-inflammatory properties of estrogen are thought to contribute to a reduced risk of esophageal and GI cancers. guidetopharmacology.org

This compound's Specific Physiological Significance during Pregnancy

This compound is the most abundantly produced estrogen during pregnancy, with its levels increasing by as much as 1,000-fold and peaking in the third trimester. wikipedia.orghmdb.cawikipedia.orgalfa-chemistry.com This substantial increase is primarily due to its synthesis by the placenta, utilizing precursors derived from the fetal adrenal glands, specifically dehydroepiandrosterone sulfate (DHEA-S) and 16α-hydroxy-DHEA-S. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.orgnih.gov This intricate biosynthesis pathway underscores the critical role of the maternal-placental-fetal unit in this compound production. wikipedia.orgnih.gov

This compound is essential for the healthy growth and development of the fetus. alfa-chemistry.com It plays a vital role in the development of fetal lungs and liver. alfa-chemistry.com It has been hypothesized that this compound functions as an antioxidant within the developing fetal central nervous system, given the lipid-rich nature of these tissues. Recent research indicates that this compound may program reproductive potential and brain function in offspring through epigenetic modification. The production of this compound heavily relies on fetal precursors, with approximately 90% of this compound by the second trimester originating from fetal adrenal DHEA-S. wikipedia.orgnih.gov Monitoring maternal this compound levels serves as an important diagnostic tool to assess fetoplacental function and fetal well-being, as abnormal levels can indicate potential complications such as fetal growth restriction or placental insufficiency. hmdb.ca

Maternal Physiological Adaptations

Comparative Endocrinology of this compound Across Species

Estrogens are fundamental endogenous hormones that modulate development and homeostasis across a wide range of tissues in vertebrate animals. The core components of the estrogen signaling system, cytochrome P450 aromatase (CYP19) responsible for estrogen biosynthesis, and estrogen receptors (ERs) which act as ligand-activated transcription factors, exhibit evolutionary conservation. Estrogen receptors are part of the nuclear receptor superfamily and, in humans, exist as two subtypes, ERα and ERβ, which arose from a gene duplication event early in the vertebrate lineage. metabolomicsworkbench.org The DNA-binding domain (DBD) of ERs is notably conserved across diverse species. Estrogen receptors have been identified and shown to be activated by steroidal estrogens in all classes of vertebrates, including the agnathan sea lamprey. Phylogenetic analyses further support the evolutionary relationships, showing that chordate ERs (including vertebrates and amphioxus) form a distinct clade, with protostome ERs (such as those in molluscs and annelids) forming a sister group.

While the fundamental estrogen pathways are conserved across species, there are notable species-specific variations in this compound physiology and action. Humans and certain other primates have evolved a complex pathway for this compound production that is not observed in most other animals. For instance, in pregnant women, this compound (E3) is the primary estrogen, whereas in ovine (sheep) pregnancy, estrone (E1) and sulfoconjugated estrogens are more predominant.

Advanced Research Methodologies for Estriol Studies

Analytical Chemistry Techniques for Estriol Quantification

Analytical chemistry techniques provide robust platforms for the identification and quantification of this compound, offering high specificity and sensitivity.

Chromatographic methods are widely utilized for this compound quantification due to their excellent separation capabilities, allowing for the isolation of this compound from complex biological matrices and other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the determination of this compound, particularly in pharmaceutical preparations and biological samples austinpublishinggroup.comnih.gov. This method offers high resolving power, sensitivity, and excellent precision and accuracy austinpublishinggroup.com. Due to the polar nature of this compound, derivatization, typically with trimethylsilyl (TMS) derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often required to enhance its volatility and thermal stability for GC analysis austinpublishinggroup.commst.dk. Electron impact (EI) mode with selected ion monitoring (SIM) is commonly used for quantitative analysis austinpublishinggroup.com.

Research Findings: GC-MS/MS for this compound Quantification austinpublishinggroup.comnih.govmst.dk

| Parameter | Value (GC-MS) | Value (GC-MS/MS) | Source Matrix | Reference |

| Linearity Range | 12.5-500 ng/mL | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Limit of Quantitation (LOQ) | 12.5 ng/mL | 2.5-5 ng/mL (urine) | Pharmaceutical Prep., Urine | austinpublishinggroup.comnih.gov |

| Limit of Detection (LOD) | N/A | 1.0-2.5 ng/mL (urine) | Urine | nih.gov |

| Intra-day Precision (RSD) | ≤4.72% | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Inter-day Precision (RSD) | ≤6.25% | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Accuracy (Relative Error) | ≤3.52% | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Retention Time (this compound-tri-TMS) | ~6.82 min | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Detection Limits (General Estrogens) | 0.5-74 ng/L | 0.1-24 ng/L | Environmental Samples | mst.dk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique widely employed for the quantification of this compound and other estrogens in various biological fluids, including serum, plasma, urine, and brain tissue nih.goveneuro.orgoup.comnih.govsciex.com. It is favored for its ability to simultaneously measure multiple analytes and its higher specificity compared to immunoassays, often without the need for derivatization for certain applications eneuro.orgnih.govsciex.com. Various ionization modes, such as positive-mode electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), are utilized researchgate.net. Derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) can further enhance sensitivity, achieving detection limits as low as 0.01 pg per sample for a panel of estrogens oup.com.

Research Findings: LC-MS/MS for this compound Quantification oup.comnih.govsciex.com

| Parameter | Value | Source Matrix | Notes | Reference |

| Limit of Detection (LOD) | 0.01 pmol mL⁻¹ | Mouse Brain | Derivatization-free | nih.gov |

| Limit of Quantitation (LOQ) | 0.025 pmol mL⁻¹ | Mouse Brain | Derivatization-free | nih.gov |

| LOQ (Panel of Estrogens including this compound) | 1.0 pg/mL or better | Serum | Derivatization-free | sciex.com |

| Enhanced Sensitivity | 0.01 pg per sample | Blood, Brain | After derivatization with DMIS | oup.com |

| Recovery (this compound) | 96% | Mouse Brain | Liquid-liquid and solid-phase extraction | nih.gov |

| Intra-assay Variation Coefficient | 6% | Mouse Brain | For estradiol forms (similar for this compound) | nih.gov |

| Inter-assay Variation Coefficient | 14% | Mouse Brain | For estradiol forms (similar for this compound) | nih.gov |

| Run Time | 12 minutes | Serum | For a panel of estrogens and metabolites | sciex.com |

High-Performance Liquid Chromatography (HPLC) remains a foundational technique for this compound analysis, often coupled with various detectors to enhance its utility. Common detectors include Ultraviolet (UV), Fluorescence (FLD), and Electrochemical (ECD) detectors austinpublishinggroup.comnih.govnih.gov. While HPLC with UV detection can be used for this compound, estradiol, and estrone in cosmetic products, its sensitivity may be insufficient for endogenous steroid analysis in biological fluids due to the typically low concentrations of these compounds nih.govresearchgate.net. Fluorescence detection, however, offers improved sensitivity for this compound, particularly when the compound exhibits natural fluorescence or is derivatized to become fluorescent austinpublishinggroup.comnih.gov. Electrochemical detection also provides a sensitive option for this compound quantification nih.gov.

Research Findings: HPLC for this compound Quantification austinpublishinggroup.comresearchgate.net

| Parameter | Value (HPLC-FLD) | Value (HPLC-UV) | Source Matrix | Reference |

| Linearity Range | 10-400 ng/mL | 0.1-30 μg·mL⁻¹ | Pharmaceutical Prep. | austinpublishinggroup.comresearchgate.net |

| Limit of Quantitation (LOQ) | 10 ng/mL | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Limit of Detection (LOD) | N/A | 0.02 μg·mL⁻¹ | Cosmetic Products | researchgate.net |

| Intra-day Precision (RSD) | ≤4.72% | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Inter-day Precision (RSD) | ≤6.25% | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

| Accuracy (Relative Error) | ≤3.52% | 85-115% Recovery | Pharmaceutical Prep., Cosmetic Products | austinpublishinggroup.comresearchgate.net |

| Retention Time | <5 min | N/A | Pharmaceutical Prep. | austinpublishinggroup.com |

Capillary Electrophoresis (CE) is an emerging technique for the separation and determination of this compound, particularly its conjugates, in complex biological matrices such as human urine and serum conicet.gov.arresearchgate.netnih.govtandfonline.comrsc.org. CE offers advantages in terms of simplicity, speed, accuracy, and reliability conicet.gov.ar. Micellar electrokinetic capillary chromatography (MEKC) systems, often employing polymeric-mixed micelles, have been developed for the simultaneous determination of this compound alongside other steroids conicet.gov.ar. Detection is typically achieved using UV detectors, with dual wavelength detection (e.g., 210/254 nm) being common conicet.gov.ar. For enhanced sensitivity, especially in immunoassay formats, laser-induced fluorescence (LIF) detection is utilized researchgate.netnih.gov.

Research Findings: Capillary Electrophoresis for this compound Quantification conicet.gov.arresearchgate.netnih.gov

| Parameter | Value | Source Matrix | Notes | Reference |

| Limit of Detection (LOD) | 31.6 ng/L (or 31.6 pg/mL) | Serum | Capillary Electrophoretic Immunoassay (CEIA) with LIF | researchgate.netnih.gov |

| Linear Range | 50-5000 ng/L | Serum | CEIA | researchgate.net |

| Recovery | 82.4-101.5% | Human Urine | For 9 steroids including this compound | conicet.gov.ar |

| Precision (RSD) | <3.5% | Human Serum | Intra-day and inter-day for CEIA | nih.gov |

| Typical Detection Limits (9 steroids) | 5-45 ng/mL | Human Urine | Simultaneous determination | conicet.gov.ar |

| Separation Time | <25 min | Human Urine | Simultaneous determination of 9 steroids | conicet.gov.ar |

Immunoassays are widely applied for the screening and determination of this compound, particularly in biological samples, due to their specificity and sensitivity, allowing for rapid analysis of a large number of samples austinpublishinggroup.com. These methods are based on the specific binding between an antibody and the this compound antigen. Common types include Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), and Fluorescence Immunoassay (FIA) austinpublishinggroup.comnih.govnih.gov. While immunoassays offer high throughput and ease of use, their selectivity, accuracy, and precision have come under scrutiny, particularly due to potential cross-reactivity with structurally similar steroids, which can lead to interference and affect the accuracy of results nih.goveneuro.orgoup.com. For instance, unconjugated this compound has been shown to interfere with some estradiol immunoassay methods, leading to decreased recovery or positive bias oup.com. Despite these limitations, advancements like Capillary Electrophoretic Immunoassay (CEIA) combine the benefits of immunoassay specificity with the separation power of CE, achieving high sensitivity for this compound determination in serum researchgate.netnih.gov. Surface Plasmon Resonance (SPR) and lateral flow immunoassays have also been developed for rapid and quantitative determination of this compound conjugates in urine samples rsc.org.

Research Findings: Immunoassays for this compound Quantification researchgate.netnih.govnih.govnih.govrsc.org

| Parameter | Value | Assay Type | Source Matrix | Reference |

| Limit of Detection (LOD) | 31.6 ng/L (or 31.6 pg/mL) | CEIA with LIF | Pregnant Women's Serum | researchgate.netnih.gov |

| Linear Range | 50-5000 ng/L | CEIA | Serum | researchgate.net |

| Intra-series CV | 6.6-8.6% | Enzyme Immunoassay | Pregnancy Urine | nih.gov |

| Day-to-day CV | 10.7-12.0% | Enzyme Immunoassay | Pregnancy Urine | nih.gov |

| Cross-reactivity | 10-15% | Homogeneous Enzyme Immunoassay | N/A (with other estrogens) | nih.gov |

| LOD (this compound-16-glucuronide) | 0.016 ng/mL | SPR Immunoassay | Human Urine | rsc.org |

| LOD (this compound-16-glucuronide) | 0.49 ng/mL | Lateral Flow Immunoassay | Human Urine | rsc.org |

Immunoassays for Estrogen Profiling

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based immunoassay technique for the detection and quantification of various biomolecules, including hormones like this compound. The fundamental principle of ELISA involves the immobilization of an antigen or antibody onto a solid surface, typically a microtiter plate well. This is followed by the complexation of the immobilized component with an enzyme-linked antibody. The detection step relies on the enzymatic activity, where a specific substrate is added, leading to the production of a measurable product, often manifested as a colorimetric or fluorogenic signal praxilabs.comresearchgate.netnasetjournal.com.

ELISA finds application in detecting this compound in biological samples such as maternal blood, saliva, or urine, particularly for monitoring pregnancy praxilabs.com. The technique is recognized for its high specificity, stemming from the precise antibody-antigen interactions it employs praxilabs.comnasetjournal.com. However, it is important to note that immunoassays, including ELISA, can sometimes exhibit cross-reactivity between different estrogens or other related compounds, especially when measuring lower concentrations nih.govresearchgate.net.

Research findings highlight the performance characteristics of ELISA in estrogen analysis:

Table 1: Performance Characteristics of ELISA for Estrogens

| Characteristic | Value/Observation | Source |

| Typical Detection Range | 0.01 ng to 0.1 ng (or 0.1 to 1 fmole) | praxilabs.com |

| 17β-Estradiol LOD (Commercial Kit) | 5 pg/mL | mdpi.com |

| This compound Intra-assay Variation | 5% | researchgate.net |

| This compound Inter-assay Variation | 9.5% | researchgate.net |

| Steroid Hormones Precision (% CV) | 1.4% to 10.5% | researchgate.net |

| Cross-reactivity (this compound ELISA) | 62% with estrone (for an E1+E2+E3 ELISA) | researchgate.net |

| Cross-reactivity (17β-Estradiol ELISA) | 85% with estrone, 62% with this compound | researchgate.net |

ELISA offers several advantages, including high specificity, suitability for analyzing complex or crude samples without extensive prior purification, flexibility in detection methods, and the use of stable, non-radioactive reagents with a long shelf life praxilabs.comnasetjournal.com.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive and specific analytical technique widely used for measuring minute quantities of biological substances, including hormones like this compound, in biological fluids ontosight.aivedantu.comslideshare.net. The principle of RIA is based on competitive binding. In this method, a known quantity of a radiolabeled antigen (tracer) competes with an unknown amount of the same unlabeled antigen present in the sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. By measuring the radioactivity of the bound fraction, the concentration of the endogenous antigen can be accurately determined ontosight.aivedantu.comslideshare.net.

RIA has been successfully applied for the isolation of steroids from microdissected brain tissue and for the quantification of total estrogens in non-pregnant individuals ontosight.aifrontiersin.org. Its applications extend to medical diagnostics for identifying hormonal imbalances, evaluating fertility, and screening for various estrogen-related disorders ontosight.aivedantu.com.

Table 2: Key Features of Radioimmunoassay (RIA)

| Feature | Description | Source |

| Sensitivity | Detects substances at picogram (pg) or nanogram (ng) levels | vedantu.comslideshare.net |

| Specificity | High, due to the combination of immunology and radioactivity | vedantu.comslideshare.net |

| Quantitative Accuracy | Provides precise and reproducible results | vedantu.com |

| Multi-Utility | Effective across a broad spectrum of clinical and research applications | vedantu.com |

Despite its high sensitivity and accuracy, a notable limitation of RIA is the requirement for strict handling protocols due to the use of radioactive materials nasetjournal.comvedantu.com. Furthermore, like other immunoassays, RIA can sometimes exhibit cross-reactivity with structurally similar compounds, which may affect selectivity, particularly at very low concentrations nih.gov.

Time-Resolved Fluoroimmunoassay (TR-FIA)

Time-Resolved Fluoroimmunoassay (TR-FIA) is an advanced immunoassay technique that leverages the unique photophysical properties of lanthanide chelates, such as europium (Eu3+), as labels. The method's principle involves a competitive or sandwich immunoassay format where, after the immunoreactions, the bound fraction of the labeled antiserum is quantified. This is achieved by dissociating the Eu3+ ions in a fluorescence-enhancement solution, followed by the measurement of their long-lived, time-resolved fluorescence using a dedicated fluorometer. This approach significantly reduces background interference, leading to high sensitivity nih.govresearchgate.netresearchgate.net.

A TR-FIA method has been developed for the detection of unconjugated estrogens in human urine, using 17β-estradiol as a representative analyte due to its structural similarity to this compound nih.gov. TR-FIA is considered a valuable alternative to traditional radioimmunoassay (RIA) and automated fluorometric assays for total estrogen, offering several practical advantages nih.gov.

Table 3: Performance Characteristics of Time-Resolved Fluoroimmunoassay (TR-FIA) for Estrogens

| Characteristic | Value/Observation (for 17β-estradiol or related compounds) | Source |

| Detection Limit | 24 pmol/L (approx. 6.9 pg/mL) for 17β-estradiol | nih.gov |

| Analytical Range | Up to 1.8 nmol/L (approx. 519 ng/mL) for 17β-estradiol | nih.gov |

| Intra-assay Variation | Typically < 10%; 4.5% to 9.0% (for zeranol) | researchgate.netresearchgate.net |

| Inter-assay Variation | 8.1% to 13.6% (for zeranol) | researchgate.net |

Key advantages of TR-FIA include shorter counting times, the use of non-radioactive and stable reagents, and the potential for greater automation, making it a highly selective and efficient method for estrogen analysis nih.govresearchgate.net.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical preliminary steps in the accurate analysis of chemical compounds like this compound, especially when dealing with complex matrices such as biological fluids, environmental water, or soil. Estrogens are often present at very low concentrations and their moderate hydrophobicity and low water solubility (0.8–13.3 mg/L) can make their extraction challenging, while other co-existing compounds can interfere with quantitative analysis researchgate.netnih.govacs.org.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases. The target compound partitions from one solvent into another, allowing for its isolation from a complex matrix researchgate.net. For steroids, including this compound, their lipid solubility is a key property exploited in LLE frontiersin.org.

LLE has been a traditional method for isolating steroids from biological tissues, such as brain tissue and serum frontiersin.orgthermofisher.com. It is also effectively applied for the extraction of estrogens from environmental water samples mdpi.comrsc.orgnih.gov. Common organic solvents used in LLE for estrogens include diethyl ether, methyl tert-butyl ether (MTBE), dichloromethane, and mixtures such as chloroform and methanol frontiersin.orgresearchgate.netthermofisher.com.

Table 4: Liquid-Liquid Extraction (LLE) Performance for Estrogens

| Matrix | Estrogen Analyte | Solvent(s) | Recovery/Efficiency | Detection Limit (LOD) | Relative Standard Deviation (RSD) | Source |

| Soil (bentonite) | 17β-estradiol | Diethyl ether | 45% | - | - | nih.gov |

| Soil (silt loam) | 17β-estradiol | Diethyl ether | 57% | - | - | nih.gov |

| Brain Tissue (SPO4 solution) | Estradiol (radiolabeled) | Ether | 93.4% | - | - | frontiersin.org |

| Brain Tissue (SPO4 solution) | Estradiol (radioinert) | Ether | 86.2% | - | - | frontiersin.org |

| Environmental Water | Estrogens (incl. This compound) | Magnetic Ionic Liquids | >98% | 0.2 μg/L (for E3, E2) | <5.0% | mdpi.comnih.gov |

| Serum | Estrogens (incl. This compound) | MTBE | - | 1 pg/mL (calibration curve range) | - | thermofisher.com |

These findings demonstrate LLE's utility in isolating this compound and other estrogens, with varying efficiencies depending on the matrix and solvent system.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile chromatographic technique widely employed for the selective isolation, cleanup, and preconcentration of analytes from complex samples prior to instrumental analysis. It operates by selectively adsorbing target compounds onto a solid sorbent material, followed by their elution with an appropriate solvent, thereby separating them from matrix interferences researchgate.netresearchgate.net.

SPE is a frequently used method for the extraction and enrichment of estrogens, including this compound, from diverse matrices such as groundwater, surface water, wastewater, and biological samples like serum and milk researchgate.netacs.orgresearchgate.netmdpi.comresearchgate.netuoa.gr. A variety of sorbent materials are utilized, including conventional C18 cartridges researchgate.netresearchgate.net, chemically modified carbon cryogel (CC) researchgate.netresearchgate.net, and advanced materials like molecularly imprinted polymers (MIPs) researchgate.netmdpi.com. Hydrophilic-lipophilic copolymers have also been successfully applied uoa.gr.

Optimization of SPE protocols typically involves fine-tuning parameters such as the mass of the adsorbent, the volume and pH of the sample, and the type and volume of the elution solvent researchgate.netresearchgate.net. For estrogen analysis, a solution pH of 9.0 and methanol as an eluent have been identified as optimal in certain studies researchgate.net.

Table 5: Solid-Phase Extraction (SPE) Performance for Estrogens

| Matrix | Estrogen Analyte | Sorbent Type | Recovery/Efficiency | Detection Limit (LOD) | Precision (RSD) | Source |

| Water Samples | Estrogens (incl. This compound) | Carbon Cryogel | 82–95% | 2.63–6.36 ng/L | 0.25–12.69% | researchgate.netresearchgate.net |

| Water Samples | Estrogens (incl. This compound) | MIPs | 79–101% | 0.0182–0.0898 μg/mL | - | mdpi.com |

| Water Samples | Estrogens (incl. This compound) | MIPs (Fe3O4@SiO2@mSiO2) | 85–95% | - | <6% | mdpi.com |

| Brain Tissue | Estradiol | Combined LLE/SPE | 76% (radiolabeled), 89.5% (radioinert) | - | - | frontiersin.org |

| Meat and Fish | Hormones (incl. Estrogens) | Hydrophilic-lipophilic copolymer | 90–105% | 0.4–15 ng/kg | ≤7% | uoa.gr |

SPE significantly contributes to achieving high recovery rates and low detection limits, making it an indispensable technique for the precise quantification of this compound in diverse and challenging sample matrices.

Advanced Extraction Methods (e.g., Ultrasonication, Microwave-Assisted)

Beyond conventional techniques, advanced extraction methods such as ultrasonication and microwave-assisted extraction have emerged as "green" and highly efficient alternatives for isolating chemical compounds like this compound. These methods offer notable advantages, including reduced extraction times, enhanced efficiency, and lower energy consumption compared to traditional approaches uoa.grtesisenred.netresearchgate.netmdpi.commicrobiologyjournal.orgigi-global.com. They are particularly beneficial for extracting analytes from complex sample matrices.

Ultrasonication (Ultrasound-Assisted Extraction - UAE): The principle of Ultrasound-Assisted Extraction (UAE) involves the application of ultrasound energy to the sample. This energy generates acoustic cavitation, leading to the formation and collapse of microscopic bubbles within the solvent. This cavitation effect causes cell wall disruption and enhances mass transfer, thereby facilitating the release of target analytes, such as hormones, into the extraction solvent researchgate.netmdpi.com. While direct this compound-specific data for UAE is limited in the provided literature, UAE has been successfully applied to extract various phytochemicals and hormones from different matrices uoa.grresearchgate.net. Studies have shown that UAE can significantly increase the yield of compounds and reduce extraction times compared to conventional methods, highlighting its simplicity and environmental friendliness researchgate.netmicrobiologyjournal.org.

Microwave-Assisted Extraction (MAE): Microwave-Assisted Extraction (MAE) operates on the principle of microwave energy absorption by the moisture present within the sample matrix. This absorption leads to rapid heating, causing the swelling and rupture of plant or tissue cells. This cellular disruption subsequently enhances the release of bioactives and hormones into the extraction solvent mdpi.com. MAE has been employed for extracting hormones from animal tissue samples and is recognized for its efficiency in extracting phytochemicals uoa.grmdpi.commicrobiologyjournal.org. Research indicates that MAE can substantially shorten extraction times and achieve higher extraction yields compared to conventional techniques, often resulting in extracts with higher purity mdpi.commicrobiologyjournal.org.

These advanced extraction methods represent a significant step forward in sample preparation for this compound analysis, offering more sustainable and efficient alternatives for isolating the compound from challenging matrices.

Biophysical and Spectroscopic Approaches for Receptor Studies

Single Molecule Spectroscopy

Single Molecule Spectroscopy (SMS) offers a powerful approach to investigate the intricate details of cofactor binding and regulation within the Estrogen Receptor (ER) at an individual molecular level. amherst.edu This high-resolution technique enables researchers to observe discrete molecular events, providing unique insights into the dynamic interactions between this compound and its target receptors. For instance, SMS has been employed to study the regulation of the Estrogen Receptor by calmodulin, a process that can be similarly explored to understand this compound's specific influence on receptor activity. amherst.edu Furthermore, Surface-enhanced Raman spectroscopy (SERS), a highly sensitive analytical technique, facilitates the detection of single molecules and has been successfully applied in the sensitive detection of estrogens, including this compound, underscoring the utility of single-molecule approaches in comprehensive this compound research. mdpi.com

Fluorescence Polarization Spectroscopy

Fluorescence Polarization Spectroscopy (FPS) is a highly effective method for quantitatively assessing the binding of molecules, including this compound, to target proteins such as the Estrogen Receptor. amherst.eduthermofisher.com This technique operates by measuring changes in the rotational diffusion of a fluorescently labeled ligand when it binds to a larger molecule. When a small, rapidly rotating fluorescent estrogen analogue is displaced from the ER by a competing ligand, such as this compound, a measurable decrease in fluorescence polarization occurs. amherst.eduthermofisher.com FPS allows for the real-time observation of both the formation and dissociation kinetics of hormone-binding site complexes, even at very low concentrations (nanogram per nanoliter range) and over rapid timescales (down to a fraction of a second). nih.gov The methodology has been widely adopted for screening endocrine-disrupting chemicals (EDCs) and evaluating their binding affinity to ERs, making it directly applicable to understanding this compound's interactions and relative potency. bmbreports.org For example, fluorescein-labeled estradiol has been utilized in FPS to study ligand binding to estrogen receptors, and analogous approaches can be applied to this compound or its fluorescent derivatives. thermofisher.com

Omics-Based Methodologies

Omics-based methodologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive, high-throughput analyses of biological systems, providing a holistic view of this compound's impact at molecular and cellular levels.

Transcriptomics, encompassing techniques such as DNA microarrays and RNA sequencing (RNA-seq), provides a global perspective on gene expression changes induced by chemical compounds like this compound. protocols.io These methodologies enable researchers to profile the entire transcriptome in the presence or absence of this compound, thereby identifying genes whose expression levels are altered. protocols.io RNA-seq, in particular, offers superior sensitivity and broader coverage of the transcriptome, including non-coding RNAs, compared to traditional microarrays, positioning it as a powerful tool for detailed this compound-induced gene expression studies. researchgate.netnih.gov When combined with chromatin immunoprecipitation sequencing (ChIP-seq), transcriptomic data can help differentiate between direct and indirect target genes of this compound's action. protocols.io While many studies in this field have focused on estradiol (E2), similar transcriptomic analyses are directly applicable to this compound to elucidate its unique gene regulatory networks. For instance, research on E2 has shown that approximately 3,000 protein-coding transcripts can be rapidly regulated in MCF-7 cells, representing a substantial portion of the expressed genes. nih.gov Applying these advanced transcriptomic methods to this compound can reveal its specific effects on gene expression in various cell types and physiological contexts.

Proteomics in this compound Research: Proteomics involves the large-scale investigation of proteins, including their expression, post-translational modifications, and interactions, thereby providing insights into the functional consequences of this compound's biological activity. mdpi.com Mass spectrometry-based proteomics, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary technique utilized for identifying and quantifying proteins. mdpi.commdpi.comfrontiersin.org While a significant portion of research in this area has concentrated on 17β-estradiol (E2), the underlying principles and techniques are directly transferable to this compound studies. For example, proteomic analyses have been employed to identify target protein pathways activated by E2 in Alzheimer's disease mouse models, revealing changes in proteins like MAP1A and hemoglobin α. nih.gov Similarly, proteomic profiling of mouse seminal vesicles treated with E2 identified 133 significantly regulated proteins linked to immune function, endocrine disruption, and metabolism, suggesting potential biomarkers for estrogenicity. mdpi.com As a weaker estrogen, this compound is expected to induce similar, though potentially less potent, proteomic shifts, and these methodologies are crucial for mapping its specific protein targets and pathways. Notably, the anti-inflammatory lipid Lipoxin A4 (LXA4) has been observed to exhibit antiestrogenic potential similar to this compound by influencing protein regulation. frontiersin.org

Metabolomics in this compound Research: Metabolomics is the comprehensive study of metabolites, which are the small molecules involved in metabolic pathways, offering a dynamic snapshot of the physiological state and biochemical responses to compounds such as this compound. mdpi.com LC-MS/MS serves as a key analytical platform for conducting metabolomic studies. mdpi.comnih.govresearchgate.net Metabolomic strategies have been instrumental in understanding the impact of estrogen on various biological processes. For instance, metabolomics has been utilized to explore the correlation and underlying mechanisms between low estrogen levels and postmenopausal hypertension, identifying specific metabolic changes in aortic tissue. elifesciences.org Studies involving 17β-estradiol have demonstrated its capacity to alter metabolite concentrations, such as increasing NAD+ and 1-methylnicotinamide (1-MNA) in synovial fibroblasts derived from rheumatoid arthritis patients, thereby indicating a role in mitigating inflammation. mdpi.comresearchgate.net Furthermore, metabolomic analysis has revealed alterations in pentose phosphate pathway (PPP) intermediates in endometrial tissues of infertility patients following estrogen treatment, establishing a link between estrogen and cell proliferation via this pathway. nih.gov Applying metabolomics to this compound research can elucidate its unique metabolic fingerprints and how it specifically influences cellular metabolism in diverse physiological and pathological contexts.

Transcriptomics (e.g., DNA Microarrays, RNA Sequencing)

Computational and Cheminformatics Approaches

Computational and cheminformatics approaches provide powerful tools for predicting and understanding the interactions of this compound with biological targets, complementing experimental research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and cheminformatics approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net In the context of this compound research, QSAR is extensively applied to predict and understand its binding affinity to estrogen receptors (ERα and ERβ) and other relevant target proteins. mdpi.comoup.comnih.gov QSAR models utilize various molecular descriptors, including hydrophobic, steric (e.g., molecular volume), and electronic chemical descriptors (e.g., energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), to correlate specific structural features with observed biological activity. researchgate.net For estrogens, QSAR models, particularly those based on Comparative Molecular Field Analysis (CoMFA), have demonstrated strong correlations and predictive capabilities for relative binding affinities (RBAs) to ERα and ERβ. mdpi.comnih.gov this compound, for example, has been shown to possess a preferential binding affinity for human ERβ over ERα, a distinction that QSAR modeling can help elucidate by identifying the precise structural determinants that favor this differential binding. oup.com Beyond receptor binding, QSAR has also been employed to model this compound's influence on enzymes, such as CYP1A1, focusing on its role in inhibiting the transformation of estradiol to mutagenic metabolites. mdpi.com This highlights QSAR's broad utility in predicting not only receptor interactions but also the metabolic pathways influenced by this compound.

Relative Binding Affinities (RBA) of this compound for Human Estrogen Receptors wikipedia.orgoup.com

| Compound | ERα RBA (% of Estradiol) | ERβ RBA (% of Estradiol) | Preferential Binding |

| Estradiol | 100% | 100% | None |

| This compound | 11.3% | 17.6% | ERβ |

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful computational tools employed to investigate the binding interactions of this compound with its target receptors. Molecular docking predicts the preferred orientation of a ligand, such as this compound, within a receptor's binding site, thereby characterizing the binding modes and key interactions plos.org. For instance, studies have utilized molecular docking to analyze this compound's binding to the G protein-coupled estrogen receptor (GPER). These assays have shown that this compound accommodates within the GPER ligand binding pocket, forming specific interactions. researchgate.net

Table 1: Key Amino Acid Interactions of this compound with GPER Ligand Binding Pocket researchgate.net

| Interaction Type | Amino Acid Residues Involved |

| Van der Waals | Val116, Met133, Leu137, Phe206, Phe208, Phe278, Ile279, Ile308, Val309, Phe314 |

| Hydrogen Bonds | Tyr123, Gln138, Asp210, Glu275 |

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic perspective by simulating the time-dependent behavior of the receptor-ligand complex. These simulations reveal conformational fluctuations within estrogen receptors (ERs) upon ligand binding biorxiv.orgacs.org. Research indicates that antagonist-bound complexes tend to exhibit increased structural fluctuations compared to agonist-bound complexes biorxiv.org. MD simulations contribute to understanding the stability and conformational changes that occur when this compound or other estrogens bind to ERα and ERβ, which are known to exhibit similar affinities for endogenous hormones including this compound frontiersin.orgfrontiersin.org. These dynamic analyses offer critical information regarding the stability and functional implications of this compound-receptor interactions biorxiv.orgacs.orgmdpi.comtandfonline.com.

Predictive Modeling of this compound Receptor Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, plays a significant role in understanding and forecasting this compound's interactions with its receptors. QSAR models establish mathematical relationships between a chemical's molecular structure and its biological activity, such as receptor binding affinity oup.comresearchgate.net. These models can be based on either two-dimensional or three-dimensional molecular descriptors oup.com.

Computational approaches, including machine learning algorithms, have been successfully applied to predict estrogen receptor alpha (ERα) activity. For example, a study evaluating 27 machine learning models identified linear discriminant analysis (LDA) as a highly effective predictive approach for ERα activity. This model achieved an accuracy of 89.4% and an F1 score of 0.93, demonstrating its robust predictive efficacy. mdpi.com

Table 2: Performance Metrics of a Predictive Model for ERα Activity mdpi.com

| Model Type | Accuracy | F1 Score |

| Linear Discriminant Analysis (LDA) | 89.4% | 0.93 |